(2,2-Dimethylpentan-3-yl)hydrazine HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylpentan-3-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYQTUBPHBPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669983 | |
| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740799-94-4 | |
| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Alkylhydrazine Hydrochlorides in Synthetic Chemistry
Alkylhydrazine hydrochlorides are valuable reagents in synthetic chemistry due to the versatile reactivity of the hydrazine (B178648) functional group. The hydrochloride form enhances the stability and handling of these often reactive and volatile compounds. They serve as precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials.
One of the primary applications of analogous, sterically hindered alkylhydrazines, such as tert-butylhydrazine (B1221602) hydrochloride, is in the construction of pyrazole (B372694) derivatives. rsc.org These five-membered heterocyclic compounds are synthesized through condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors. The bulky alkyl group can influence the regioselectivity of these reactions and the properties of the final product. For instance, tert-butylhydrazine hydrochloride has been utilized in the synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole and various 1,3,4,5-tetrasubstituted pyrazole derivatives. rsc.org
Furthermore, alkylhydrazines are employed in the synthesis of hydrazones, which are themselves important intermediates in organic synthesis. researchgate.net Hydrazones can participate in a variety of transformations, including the Wolff-Kishner reduction to convert carbonyls to methylene (B1212753) groups and various coupling reactions. The steric bulk of the alkyl substituent can impart unique reactivity and stability to the resulting hydrazone.
The hydrochloride salt of these hydrazines not only improves their shelf-life but also facilitates their use in aqueous or protic solvents, broadening their applicability in various reaction conditions.
Current Research Landscape of Sterically Hindered Hydrazine Derivatives
The current research landscape for sterically hindered hydrazine (B178648) derivatives is characterized by their application in areas where control over molecular geometry and reactivity is crucial. The bulky substituents, such as the (2,2-dimethylpentan-3-yl) group, play a critical role in directing the outcome of chemical reactions and in the design of molecules with specific three-dimensional structures.
A significant area of research involves the use of sterically hindered hydrazines as ligands in coordination chemistry. The presence of a bulky group near the coordinating nitrogen atoms can influence the coordination number and geometry of the resulting metal complexes. This can have profound effects on the catalytic activity and selectivity of these complexes in various chemical transformations.
In medicinal chemistry, hydrazine derivatives are investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. researchgate.net The introduction of sterically demanding groups can modulate the pharmacological profile of a molecule, affecting its binding to biological targets and its metabolic stability. While no specific biological studies on (2,2-Dimethylpentan-3-yl)hydrazine (B8747945) HCl are publicly available, research on related hydrazone derivatives of other sterically hindered hydrazines has shown promising results. researchgate.net
Recent synthetic methodologies have also focused on the efficient and selective synthesis of substituted hydrazines. Given the challenges associated with controlling the selectivity of alkylation on the two nitrogen atoms of hydrazine, the development of methods for preparing sterically hindered hydrazines with well-defined substitution patterns is an active area of investigation.
Theoretical Frameworks Guiding Research on Substituted Hydrazine Chemistry
Synthesis of Sterically Hindered Hydrazines and Their Hydrochloride Salts
The construction of (2,2-Dimethylpentan-3-yl)hydrazine HCl begins with the assembly of the core carbon framework, followed by the introduction of the hydrazine group and conversion to its hydrochloride salt.
Preparative Routes to the 2,2-Dimethylpentan-3-yl Carbon Skeleton
The key precursor for the target hydrazine is the sterically hindered ketone, 2,2-dimethylpentan-3-one (also known as ethyl tert-butyl ketone). Several synthetic routes are available for its preparation.
One common approach involves the Grignard reaction, where a pivaloyl derivative is reacted with an ethylating agent. For example, the reaction of N-cyclohexyl-2,2-dimethylpropanamide with ethylmagnesium bromide in the presence of cerium(III) chloride as a catalyst provides 2,2-dimethylpentan-3-one in good yield. lookchem.com
Another strategy is the alkylation of a smaller ketone. The reaction of 3-methyl-butan-2-one with methyl iodide in the presence of a strong base, such as a mixture of n-butyllithium and potassium hydride, can also yield the desired product. lookchem.com A similar approach involves the alkylation of 3-pentanone (B124093) using LDA and methyl iodide. chegg.com
These methods provide reliable access to the 2,2-dimethylpentan-3-yl carbonyl compound, which is the immediate precursor for the next synthetic step.
Table 1: Selected Synthetic Routes to 2,2-Dimethylpentan-3-one
| Starting Materials | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-cyclohexyl-2,2-dimethylpropanamide, ethylmagnesium bromide | cerium(III) chloride, HCl | 2,2-dimethylpentan-3-one | 74% | lookchem.com |
| 3-methyl-butan-2-one, methyl iodide | n-butyllithium, potassium hydride | 2,2-dimethylpentan-3-one | 54% | lookchem.com |
| 3-pentanone, methyl iodide | LDA, THF | 2,2-dimethylpentan-3-one | - | chegg.com |
Formation of the Hydrazine Moiety and Subsequent Salt Conversion
With 2,2-dimethylpentan-3-one in hand, the hydrazine moiety can be introduced. This is typically achieved through a two-step process: formation of a hydrazone followed by reduction.
The ketone is first reacted with hydrazine (H₂NNH₂) in a condensation reaction to form the corresponding hydrazone. libretexts.orgwikipedia.org This reaction is a standard method for converting aldehydes and ketones to their hydrazone derivatives. libretexts.org The resulting (2,2-dimethylpentan-3-ylidene)hydrazine is then reduced to the desired hydrazine. While the Wolff-Kishner reduction completely removes the carbonyl group to form an alkane, milder reducing agents can be employed to selectively reduce the C=N bond to a C-N bond, yielding the hydrazine. libretexts.orgncert.nic.in Alternatively, direct reductive amination of the ketone with hydrazine using a suitable catalyst, such as a nickel-based system, can also be employed. rsc.org
Finally, to obtain the stable hydrochloride salt, the synthesized (2,2-Dimethylpentan-3-yl)hydrazine is treated with hydrochloric acid. This acid-base reaction protonates one of the nitrogen atoms of the hydrazine, forming the corresponding ammonium (B1175870) salt, which is typically a crystalline solid that is easier to handle and store. A general procedure for this involves dissolving the amine in a suitable solvent like diethyl ether and acidifying with a solution of HCl in ethyl acetate. chemwhat.com
Derivatization and Functionalization of the Hydrazine Moiety
The presence of two nitrogen atoms in the hydrazine group of (2,2-Dimethylpentan-3-yl)hydrazine allows for a variety of derivatization reactions, including selective alkylation and acylation.
Selective N-Alkylation and N-Acylation Reactions
The selective introduction of alkyl or acyl groups onto the nitrogen atoms of unsymmetrical hydrazines is a key challenge in their functionalization. The steric hindrance imposed by the 2,2-dimethylpentan-3-yl group plays a significant role in directing the regioselectivity of these reactions.
A powerful strategy for achieving high regioselectivity in the alkylation of hydrazines is through the formation of a nitrogen dianion. organic-chemistry.org This method involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate both nitrogen atoms of the hydrazine, forming a highly reactive dianionic intermediate. organic-chemistry.orgrsc.org
The formation of the dianion allows for precise control over the subsequent alkylation step. By carefully controlling the stoichiometry of the alkylating agent, it is possible to achieve selective mono- or dialkylation. organic-chemistry.org For a sterically hindered hydrazine like (2,2-Dimethylpentan-3-yl)hydrazine, the initial deprotonation and subsequent alkylation are expected to be influenced by the bulky substituent. The less sterically hindered nitrogen atom is generally more accessible to the base and the electrophile. This methodology provides a direct and efficient route to a variety of substituted hydrazine derivatives. organic-chemistry.org
Table 2: General Scheme for Selective Alkylation via Dianion Formation
| Hydrazine Derivative | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| R-NH-NH₂ | 1. 2 eq. n-BuLi, THF, -78°C2. 1 eq. R'-X | [R-N⁻-N⁻] 2Li⁺ | R-N(R')-NH₂ and/or R-NH-NH(R') | organic-chemistry.org |
The steric and electronic properties of the electrophile, as well as the nature of the leaving group, significantly impact the rate and selectivity of N-alkylation and N-acylation reactions.
Steric Bulk: The steric hindrance of the incoming electrophile plays a crucial role. nih.govyoutube.com In the case of (2,2-Dimethylpentan-3-yl)hydrazine, the bulky t-butyl group adjacent to the hydrazine moiety already creates a sterically demanding environment. When a bulky electrophile is used, the reaction is likely to occur at the less sterically hindered terminal nitrogen atom. The rate of reaction is also affected, with less bulky electrophiles such as methyl and allyl halides reacting more rapidly than their bulkier counterparts. organic-chemistry.org This steric control is a key factor in achieving regioselectivity in the functionalization of hindered hydrazines. nih.govbeilstein-journals.org
Leaving Group Effects: The nature of the leaving group on the electrophile influences the reaction rate. nih.govyoutube.com In general, better leaving groups, which are the conjugate bases of strong acids, lead to faster reaction rates. For instance, in alkylation reactions, iodides are better leaving groups than bromides, which are in turn better than chlorides. youtube.com Similarly, in acylation reactions, acyl chlorides are more reactive than acyl anhydrides, which are more reactive than esters. The choice of leaving group can therefore be used to modulate the reactivity of the electrophile and control the extent of the reaction.
Formation of Hydrazone and Related Schiff Base Derivatives
The reaction of hydrazines with aldehydes and ketones to form hydrazones and related Schiff bases is a fundamental transformation in organic chemistry. wikipedia.org In the case of (2,2-Dimethylpentan-3-yl)hydrazine, the significant steric bulk adjacent to the nucleophilic nitrogen atoms can influence the rate and equilibrium of this condensation reaction.
Hydrazone formation typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov While steric hindrance can slow the initial attack, the subsequent steps might be accelerated by the relief of steric strain. nih.gov The general reaction is illustrated below:
R1R2C=O + (2,2-Dimethylpentan-3-yl)hydrazine ⇌ R1R2C=NNH-CH(C(CH3)3)(CH2CH3) + H2O
The reaction conditions for the formation of hydrazones from sterically hindered hydrazines often require elevated temperatures or the use of catalysts to drive the reaction to completion. The choice of solvent and the method of water removal are also critical factors.
Schiff bases, which are structurally related to hydrazones, are formed through the condensation of primary amines with aldehydes or ketones. In the context of hydrazine derivatives, the term is often used interchangeably with hydrazones, particularly when the hydrazine is substituted. The synthesis of new sterically hindered catecholaldimines, a type of Schiff base, has been achieved by reacting substituted hydrazines with dihydroxybenzaldehydes. This highlights the versatility of hydrazines in forming complex molecular architectures.
The table below summarizes representative conditions for hydrazone formation involving sterically hindered reactants.
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
| N-Arylsulfonylhydrazone | Aryl Halide | PdCl2(MeCN)2, dppp, LiOtBu, dioxane, 90 °C | Tetrasubstituted Olefin | acs.org |
| Phenylhydrazine (B124118) | p-Tolualdehyde | Neutral pH | Phenylhydrazone | nih.gov |
| Diphenylhydrazine | Various Aldehydes/Ketones | Not specified | Diphenylhydrazone | nih.gov |
Synthesis of Acylpyrazolone Ligands Utilizing Hydrazine Hydrochloride Precursors
Acylpyrazolones are a class of β-dicarbonyl compounds known for their strong chelating properties with a wide range of metal ions. The synthesis of these ligands often involves the condensation of a hydrazine with a β-ketoester to form a pyrazolone (B3327878) ring, followed by acylation. The use of hydrazine hydrochloride salts is common in these syntheses.
For a sterically hindered hydrazine like this compound, the synthesis would proceed in two main steps:
Pyrazolone Ring Formation: Condensation of (2,2-Dimethylpentan-3-yl)hydrazine with a suitable β-ketoester, such as ethyl acetoacetate. This reaction is typically carried out in a protic solvent like ethanol or acetic acid. The steric hindrance of the alkyl group may necessitate longer reaction times or higher temperatures.
Acylation: The resulting pyrazolone is then acylated at the C4 position using an acyl chloride or anhydride (B1165640) in the presence of a base.
The general synthetic scheme is as follows:
(2,2-Dimethylpentan-3-yl)hydrazine + R1COCH2COOR2 → 1-(2,2-Dimethylpentan-3-yl)-3-R1-pyrazol-5-one
1-(2,2-Dimethylpentan-3-yl)-3-R1-pyrazol-5-one + R3COCl → 4-Acyl-1-(2,2-Dimethylpentan-3-yl)-3-R1-pyrazol-5-one
The versatility of this method allows for the introduction of a wide variety of substituents at the 1, 3, and 4-positions of the pyrazolone ring, enabling the fine-tuning of the ligand's electronic and steric properties for specific applications in coordination chemistry.
| Hydrazine Precursor | β-Ketoester/Diketone | Acylating Agent | Product |
| Phenylhydrazine | Ethyl acetoacetate | Acyl chloride | 4-Acyl-3-methyl-1-phenylpyrazol-5-one |
| Substituted Hydrazines | 1,3-Diketones | - | 1,3,5-Trisubstituted Pyrazoles |
| Hydrazine Hydrate (B1144303) | Chalcones | - | N-Acyl-2-pyrazolines |
Methodological Advancements in the Synthesis of Substituted Hydrazines
The synthesis of substituted hydrazines, particularly those with bulky alkyl groups, presents challenges related to selectivity and reactivity. psu.edu Recent advancements have focused on developing more efficient and selective methods for their preparation.
One significant development is the use of nitrogen dianions for the selective alkylation of hydrazine derivatives. d-nb.infoorganic-chemistry.org This method involves the deprotonation of a protected hydrazine using a strong base, such as n-butyllithium, to form a highly reactive dianion. d-nb.info This intermediate can then be selectively alkylated at either nitrogen atom, providing a high degree of control over the substitution pattern. d-nb.info The reaction rate is influenced by the steric bulk of the alkylating agent, with less hindered electrophiles reacting more rapidly. d-nb.info
Another area of advancement is the direct reductive alkylation of hydrazine derivatives. For example, α-picoline-borane has been used as an efficient reagent for the one-pot synthesis of various N-alkylhydrazine derivatives. organic-chemistry.org This method offers a straightforward route to substituted hydrazines from readily available starting materials.
Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex hydrazine derivatives. For instance, the coupling of sterically hindered N-arylsulfonylhydrazones with aryl halides provides access to tetrasubstituted olefins. acs.org
These advanced methodologies offer more efficient and versatile routes to sterically hindered hydrazines like (2,2-Dimethylpentan-3-yl)hydrazine and their derivatives, overcoming some of the limitations of classical synthetic methods.
| Method | Key Features | Application | Reference |
| Nitrogen Dianion Alkylation | High selectivity for mono- or di-alkylation; one-pot synthesis of heterocycles. | Synthesis of complex substituted hydrazines. | d-nb.infoorganic-chemistry.orgnih.gov |
| Direct Reductive Alkylation | One-pot procedure; uses reagents like α-picoline-borane. | Synthesis of N-alkylhydrazine derivatives. | organic-chemistry.org |
| Pd-Catalyzed Cross-Coupling | Forms C-N and C-C bonds under catalytic conditions. | Synthesis of highly substituted olefins and aryl hydrazines. | acs.org |
| Trifluoroacetyl Hydrazide Alkylation | Utilizes a removable activating group for selective alkylation. | Synthesis of N'-alkyl hydrazides. | scholaris.ca |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments is essential for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In the case of this compound, the spectrum is expected to show distinct signals for the various proton groups in the molecule.
Due to the presence of the bulky tert-butyl group and the adjacent chiral center at C3, the proton signals would exhibit characteristic chemical shifts and splitting patterns. The protons of the -NH-NH3+ group are expected to appear as broad signals due to chemical exchange and coupling with the quadrupolar ¹⁴N nucleus. Their chemical shifts would be significantly downfield due to the electron-withdrawing effect of the protonated nitrogen atoms.
Expected ¹H NMR Chemical Shift Ranges for this compound:
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| (CH₃)₃C- | ~0.9 - 1.2 | Singlet |
| -CH₂-CH₃ | ~0.8 - 1.0 (CH₃), ~1.3 - 1.7 (CH₂) | Triplet (CH₃), Quartet (CH₂) |
| -CH(N)- | ~2.5 - 3.5 | Multiplet |
| -NH-NH₃⁺ | Downfield, broad signals | Broad singlets |
This table is predictive and based on typical values for similar functional groups.
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atom attached to the nitrogen (C3) is expected to be the most deshielded among the aliphatic carbons due to the electronegativity of the nitrogen atoms. The carbons of the tert-butyl group will have a characteristic chemical shift, as will the ethyl group carbons. The quaternized carbon of the tert-butyl group will have a distinct chemical shift from the methyl carbons.
General chemical shift ranges for alkyl groups attached to nitrogen atoms in hydrazinium (B103819) salts are known. thieme-connect.de While direct spectral data for the target compound is scarce, analysis of related alkyl-substituted compounds provides a basis for predicting the ¹³C NMR spectrum. For example, the chemical shifts of carbons in 2,2-dimethylpentane (B165184) provide a baseline, which would be shifted downfield by the presence of the hydrazinium substituent. nist.govchemicalbook.com
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C -N | ~60 - 75 |
| (C H₃)₃C- | ~25 - 35 |
| (CH₃)₃C - | ~30 - 40 |
| -C H₂-CH₃ | ~20 - 30 |
| -CH₂-C H₃ | ~10 - 15 |
This table is predictive and based on typical values for similar functional groups.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique that provides direct information about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, one for the neutral nitrogen and one for the protonated nitrogen of the hydrazinium moiety.
The chemical shift of the nitrogen atoms is highly sensitive to their hybridization, oxidation state, and the nature of their substituents. In hydrazinium salts, the protonated nitrogen will resonate at a significantly different frequency compared to the unprotonated nitrogen. nih.gov This difference in chemical shift can provide valuable insights into the electronic structure and the nature of the N-N bond. The ¹⁵N chemical shifts of various hydrazine derivatives have been reported and can be used to estimate the expected values for the target molecule. spectrabase.comscience-and-fun.demdpi.comresearchgate.net The protonation of an amine-type nitrogen generally leads to a deshielding effect. nih.gov
Expected ¹⁵N NMR Chemical Shift Ranges for Hydrazine Derivatives:
| Nitrogen Type | Typical Chemical Shift Range (ppm, referenced to CH₃NO₂) |
| Primary aliphatic amines | 0 to 60 science-and-fun.de |
| Protonated aliphatic amines | 20 to 60 science-and-fun.de |
| Hydrazones (=N-) | 330 to 340 science-and-fun.de |
| Hydrazones (-N<) | 150 to 190 science-and-fun.de |
This table provides general ranges for related nitrogen-containing functional groups.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational modes include the N-H stretching and bending frequencies of the hydrazinium group (-NH-NH₃⁺). In hydrazinium salts, the N-H stretching vibrations are typically observed at lower frequencies (below 3100 cm⁻¹) compared to free amines. thieme-connect.de The spectrum will also display C-H stretching and bending vibrations from the alkyl portions of the molecule. The presence of a broad absorption in the high-frequency region is characteristic of the ammonium salt.
While a specific spectrum for this compound is not publicly available, the FTIR spectra of hydrazine dihydrochloride (B599025) and other hydrazine derivatives serve as excellent references for interpreting the expected spectral features. nist.govchemicalbook.comchemicalbook.comspectrabase.comspectrabase.com
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (in -NH₃⁺) | ~3200 - 2800 (broad) | Stretching |
| C-H (aliphatic) | ~2960 - 2850 | Stretching |
| N-H (in -NH₃⁺) | ~1600 - 1500 | Bending (asymmetric and symmetric) |
| C-H (alkyl) | ~1470 - 1365 | Bending |
This table is predictive and based on typical values for similar functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight of the corresponding free base and to elucidate its fragmentation pattern, which can provide valuable structural information.
Under typical electron ionization (EI) conditions, the molecular ion of the free base, (2,2-Dimethylpentan-3-yl)hydrazine, would be observed. The fragmentation of this molecular ion would likely involve cleavage of the C-C and C-N bonds. A prominent fragmentation pathway for alkyl hydrazines is the cleavage of the N-N bond. Another common fragmentation would be the loss of the tert-butyl group, leading to a stable tertiary carbocation. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments if the hydrochloride salt were analyzed under specific conditions. Derivatization of hydrazines is a common strategy to improve their detection and obtain structurally informative fragmentation in mass spectrometry. nih.govacs.orgresearchgate.netnih.govceitec.eu
Predicted Fragmentation Pattern for (2,2-Dimethylpentan-3-yl)hydrazine:
| m/z | Possible Fragment Ion |
| 130 | [C₇H₁₈N₂]⁺ (Molecular ion of free base) |
| 115 | [M - CH₃]⁺ |
| 73 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 31 | [NHNH₂]⁺ |
This table presents a hypothetical fragmentation pattern for the free base.
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Elucidating Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous structural information, including bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation of this compound.
Should a suitable single crystal of this compound be grown, SCXRD analysis would reveal the spatial orientation of the bulky 2,2-dimethylpentyl group relative to the hydrazine moiety. Key conformational features, such as the puckering of the hydrocarbon chain and the geometry around the nitrogen-nitrogen bond, would be precisely determined. The analysis would also map the network of intermolecular interactions within the crystal lattice. For the hydrochloride salt, this would critically include the hydrogen bonding interactions between the hydrazinium cation and the chloride anion. These interactions, along with weaker van der Waals forces, govern the crystal packing and influence the material's physical properties, such as melting point and solubility.
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset derived from such an analysis would resemble the following:
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 8.456 | Unit cell dimension. |
| c (Å) | 12.789 | Unit cell dimension. |
| β (°) | 98.54 | Unit cell angle. |
| N-N Bond Length (Å) | 1.45 | Indicates the length of the hydrazine single bond. |
| N-H···Cl Distance (Å) | 3.10 | Characterizes the primary hydrogen bond interaction. |
This table is illustrative and does not represent experimentally verified data for this specific compound.
The structural data obtained would be invaluable for computational modeling and for understanding structure-activity relationships in any potential applications of the compound.
X-ray Powder Diffraction for Crystalline Phase Characterization
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Unlike SCXRD, which requires a perfect single crystal, XRPD can be performed on a polycrystalline powder. It is an essential tool for phase identification, purity analysis, and assessing the crystallinity of a material.
For this compound, an XRPD analysis would produce a unique diffraction pattern, or "fingerprint," characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal structure and can be used to:
Confirm Crystalline Identity: The obtained pattern can be compared against a reference pattern (either from a database or calculated from single-crystal data) to confirm the identity of the crystalline phase.
Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. This is crucial as polymorphs can have different physical properties.
Assess Purity: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.
A representative XRPD peak list for a crystalline sample of this compound would be presented as follows:
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.8 | 4.27 | 80 |
| 22.1 | 4.02 | 65 |
| 25.7 | 3.46 | 30 |
| 30.4 | 2.94 | 55 |
This table is illustrative and does not represent experimentally verified data for this specific compound.
This technique is fundamental during process development and for quality control of the final solid material.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of components within a mixture. For assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique.
Due to the polar nature of hydrazines and their lack of a strong UV chromophore, direct analysis can be challenging. A common strategy involves pre-column derivatization, where the hydrazine is reacted with an aldehyde or ketone to form a hydrazone. This derivative typically possesses a strong chromophore, allowing for sensitive detection by a UV-Vis detector. Reversed-phase HPLC (RP-HPLC) would then be used to separate the derivatized analyte from any impurities.
The method would involve optimizing parameters such as the column type (e.g., C18), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength to achieve optimal separation and sensitivity.
A typical HPLC purity analysis report might include the following data:
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Starting Material Impurity |
| 2 | 4.8 | 99.75 | (2,2-Dimethylpentan-3-yl)hydrazone Derivative |
| 3 | 6.1 | 0.10 | By-product Impurity |
This table is illustrative and does not represent experimentally verified data for this specific compound.
This method allows for the precise quantification of the main component and the detection of impurities at very low levels, ensuring the material meets required purity specifications.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Material Stability in Derived Compounds
Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. For derivatives of (2,2-Dimethylpentan-3-yl)hydrazine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about their thermal stability and decomposition behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For a derivative of (2,2-Dimethylpentan-3-yl)hydrazine, a TGA scan would reveal the temperatures at which decomposition begins and the mass loss associated with each decomposition step. This is crucial for determining the upper-temperature limit for storage and handling. The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to understand different degradation pathways.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can identify:
Melting Point: An endothermic peak corresponding to the melting of the crystalline solid.
Phase Transitions: Endothermic or exothermic peaks associated with changes in crystal form.
Decomposition: A sharp exothermic peak often follows or overlaps with melting, which is characteristic of many hydrazine compounds due to the energetic release upon decomposition.
Combined TGA/DSC data for a hypothetical derivative could be summarized as:
| Technique | Observation | Temperature (°C) | Interpretation |
| DSC | Endotherm | 155.4 | Melting Point |
| DSC | Exotherm | 185.2 | Onset of Decomposition |
| TGA | Mass Loss (5%) | 188.0 | Tonset of Decomposition |
| TGA | Mass Loss (50%) | 210.5 | Major Decomposition |
This table is illustrative and does not represent experimentally verified data for any specific derivative.
This information is vital for assessing the thermal hazards associated with the compound and its derivatives, ensuring safe handling and processing.
Mechanistic Investigations and Reactivity Studies of 2,2 Dimethylpentan 3 Yl Hydrazine Hcl Analogs
Nucleophilic Reactivity of Hydrazine (B178648) Nitrogen Atoms
The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, imparts unique reactive properties to hydrazine and its derivatives. Understanding the nucleophilicity of these compounds is crucial for predicting their behavior in chemical reactions.
The nucleophilic reactivity of hydrazines has been systematically quantified through kinetic studies. acs.orgnih.gov By measuring the second-order rate constants (k₂) for the reactions of various amines and hydrazines with standard electrophiles, such as benzhydrylium ions and quinone methides, a quantitative scale of nucleophilicity can be established. acs.orgnih.govacs.org These kinetic investigations are often performed using techniques like UV-vis spectroscopy, including stopped-flow and laser-flash methods. acs.orgacs.orgfigshare.comresearchgate.net
The data obtained from these experiments are used to determine nucleophile-specific parameters, N and sₙ, according to the linear free-energy relationship developed by Mayr: log k₂ = sₙ(N + E) . acs.orgacs.org In this equation, 'E' represents the electrophilicity parameter of the reaction partner, while 'N' and 'sₙ' quantify the nucleophilicity of the hydrazine or amine. acs.org The nucleophilicity parameter 'N' provides a direct measure of the nucleophile's intrinsic reactivity. acs.org
Studies have shown that substitution on the hydrazine moiety significantly impacts its reactivity. For instance, while methyl groups on the α-position of hydrazine tend to increase reactivity, they can decrease it at the β-position. acs.orgacs.org Despite a significant difference in absolute reactivity between solvents like water and acetonitrile (B52724) (reactions are approximately 100 times slower in water), the relative reactivities of different substituted hydrazines remain nearly identical in both media. acs.orgnih.govacs.org
Below is a table of nucleophilicity parameters determined for hydrazine and some of its analogs in acetonitrile.
Interactive Data Table: Nucleophilicity Parameters of Selected Hydrazines in Acetonitrile
| Compound | N | sₙ |
|---|---|---|
| Hydrazine | 16.45 | 0.56 |
| 1,1-Dimethylhydrazine | 18.91 | 0.52 |
| Methylhydrazine | 17.55 (α-N) / 16.21 (β-N) | 0.53 (α-N) / 0.56 (β-N) |
| Phenylhydrazine (B124118) | 15.19 | 0.60 |
Data sourced from Mayr's Database of Reactivity Parameters and related publications. acs.orglmu.de
The α-effect describes the enhanced nucleophilicity of an atom when an adjacent atom possesses a lone pair of electrons, leading to reactivity greater than what would be predicted based on its basicity (pKa). figshare.comresearchgate.net Hydrazine is a classic example of a potential α-nucleophile. nih.gov However, extensive kinetic studies on the reactions of hydrazines with highly electrophilic benzhydrylium ions and quinone methides have led to a more nuanced understanding. acs.orgfigshare.com
Other studies involving different reaction partners, such as the hydrazinolysis of esters, have reported a significant α-effect, where hydrazine is substantially more reactive than other primary amines of similar basicity. acs.org This indicates that the manifestation of the α-effect is not universal and depends heavily on the specific reaction mechanism, the nature of the electrophile, and the transition state structure.
Catalytic Applications and Reaction Pathways Involving Substituted Hydrazines
Substituted hydrazines are valuable reagents in organic synthesis, particularly in the construction of nitrogen-containing molecules. Their unique reactivity has been harnessed in novel transition metal-catalyzed reactions.
A significant application of disubstituted hydrazines, which are direct analogs of (2,2-Dimethylpentan-3-yl)hydrazine (B8747945), is in the titanium-catalyzed 1,2-diamination of alkynes. acs.org This transformation allows for the direct installation of two nitrogen atoms across a carbon-carbon triple bond. nih.gov While several titanium catalysts were known to promote the hydrohydrazination of alkynes (the addition of an N-H bond across the alkyne), the 1,2-diamination reaction was historically rare, with only a single catalyst system reported for a very limited substrate scope. nih.govchemrxiv.org
Recent advancements have shown that a single diamidoamine titanium catalyst can be tuned to selectively perform either 1,2-diamination or hydrohydrazination by simply altering the reaction conditions, such as concentration and temperature. acs.orgnih.gov This selectivity is possible because the two reaction pathways diverge from a common intermediate, with the diamination proceeding through a unimolecular step and hydrohydrazination through a bimolecular step. acs.org
Mechanistic studies have revealed that both the titanium-catalyzed diamination and hydrohydrazination of alkynes proceed through a shared key intermediate: an N-aminoazatitanacyclobutene . acs.orgnih.govchemrxiv.org This four-membered ring structure is formed via a formal [2+2] cycloaddition between the titanium-imido (Ti=N) bond of the active catalyst and the alkyne substrate. nih.govchemrxiv.org
From this N-aminoazatitanacyclobutene intermediate (IM1 in the proposed mechanism), the reaction can follow two distinct paths. nih.gov
Diamination Pathway: The intermediate can undergo a unimolecular rearrangement involving N-N bond cleavage, ultimately leading to the 1,2-diamine product after protonolysis regenerates the catalyst. nih.gov
Hydrohydrazination Pathway: The intermediate can react with another molecule of hydrazine in a bimolecular protonolysis step, which cleaves the Ti-C bond and leads to the hydrazone product. nih.gov
The ability to control the reaction outcome hinges on influencing the relative rates of the competing unimolecular (diamination) and bimolecular (hydrohydrazination) pathways. Catalyst design, particularly the modulation of steric properties, has emerged as a powerful tool for achieving this control. acs.orgresearchgate.net
It has been demonstrated that increasing the steric bulk on the ancillary ligand of the titanium catalyst can effectively favor the 1,2-diamination pathway. acs.org By replacing the N-trimethylsilyl (N-TMS) groups on a parent catalyst with bulkier N-phenyldimethylsilyl (N-SiMe₂Ph) groups, a new, highly active and selective catalyst for diamination was developed. acs.org This increased steric hindrance is thought to disfavor the bimolecular approach of a second hydrazine molecule required for the hydrohydrazination pathway, thereby allowing the unimolecular N-N cleavage pathway for diamination to dominate. acs.orgnih.gov This principle of using steric effects to guide reaction selectivity is a cornerstone of modern catalyst design. researchgate.netresearchgate.netnih.gov
Hydrohydrazination Reactions and Their Mechanistic Relationship to Diamination
Hydrohydrazination, the addition of a hydrazine derivative across a carbon-carbon multiple bond, is a powerful tool for synthesizing hydrazones, which are valuable intermediates in organic chemistry. msu.edu This reaction shares a close mechanistic relationship with diamination, where two nitrogen-containing groups are added across a double or triple bond. The choice between these two pathways is often dictated by the catalyst and the nature of the hydrazine substrate.
Titanium-catalyzed hydrohydrazination using 1,1-disubstituted hydrazines and alkynes serves as a prime example. msu.edu Early research identified two distinct catalyst systems for this transformation: a pyrrolyl-based complex, Ti(dap)2(NMe2)2, and a thiolate-based compound featuring electron-deficient SC6F5 ancillaries. msu.edu These catalysts facilitate the addition of the hydrazine to both terminal and internal alkynes, yielding hydrazone products. A significant advantage of this method is the ability to perform a one-pot hydrohydrazination/Fischer indole (B1671886) cyclization when using an aryl-substituted hydrazine, leading directly to complex heterocyclic scaffolds. msu.edu
The mechanistic divergence between hydrohydrazination and diamination can be subtle. Studies have revealed that a catalyst system can be remarkably switched from promoting diamination to favoring hydrohydrazination based on reaction conditions or catalyst modification. nih.gov Diamination of alkenes often proceeds through the formation of a cyclic intermediate, such as an aziridine, which is then opened by a nitrogen nucleophile. organic-chemistry.org For instance, a rhodium(III)-catalyzed aziridination of an alkene, followed by nucleophilic ring-opening by an amine, provides access to 1,2-vicinal diamines. organic-chemistry.org In contrast, metal-catalyzed hydrohydrazination is believed to proceed through intermediates like metal-imido or hydrazido complexes, which then undergo migratory insertion of the alkyne. The study of hydrohydrazination provides valuable insights into related multicomponent reactions, such as iminohydrazination, which involves the coupling of a hydrazine, an alkyne, and an isonitrile. msu.edu
Oxidative Reactions of Hydrazides and Substituted Hydrazines
The oxidation of hydrazines and their derivatives, like hydrazides, is a fundamental process that can lead to a variety of products through different mechanistic pathways. These reactions are often mediated by enzymes, metal ions, or chemical oxidants and are central to the metabolic activation of many hydrazine-containing compounds. nih.govresearchgate.netnih.gov Depending on the substitution pattern of the hydrazine and the oxidant used, the reaction can proceed via one- or two-electron transfer pathways, leading to the formation of reactive intermediates. nih.govresearcher.life
For example, cytochrome P-450 enzymes preferentially oxidize the nitrogen-nitrogen bond in 1,2-disubstituted hydrazines and hydrazides, which can form stable azo intermediates. nih.gov In contrast, mono-substituted hydrazines and hydrazides are oxidized to unstable monoazo (diazene) species. nih.gov The oxidation can also occur at the carbon-nitrogen bond, particularly in monoalkylhydrazines, resulting in aldehyde metabolites. nih.gov
A key feature in the oxidation of many hydrazine derivatives is the postulated formation of hydrazyl free radicals (R-NH-N•-R'). nih.govresearchgate.net These open-shell species are typically formed through a one-electron oxidation of the parent hydrazine. researchgate.netnih.gov The generation of these radicals has been extensively studied using techniques like electron spin resonance (ESR) spectroscopy, both directly and through spin-trapping methods. nih.gov
The stability of the resulting hydrazyl radical is highly dependent on its structure. For instance, the well-known 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH•) radical is exceptionally stable due to extensive delocalization of the unpaired electron across the aromatic rings. nih.gov The formation of hydrazyl radicals is a reversible redox process; the parent hydrazine (often yellow) can be oxidized to the hydrazyl radical (often violet), which can be further reduced back to the hydrazine. nih.govresearchgate.net
Metal ions such as Cu(II) and Fe(III), as well as enzyme systems like peroxidases, are known to catalyze the one-electron oxidation of hydrazines to their corresponding radicals. researchgate.netnih.gov These reactive intermediates can then undergo further decomposition or react with other molecules, such as molecular oxygen, to generate reactive oxygen species. researchgate.netnih.gov The specific nature of the radical formed can also vary; oxidation of iproniazid (B1672159) with hypochlorous acid yields a carbon-centered radical, while hydralazine (B1673433) under similar conditions produces a nitrogen-centered radical. researcher.life
The rate and outcome of hydrazine oxidation are profoundly influenced by the molecular structure of the hydrazine derivative. Structure-reactivity relationships have been investigated by systematically varying substituents on the hydrazine core and observing the effect on reaction kinetics.
In the oxidation of substituted aryl hydrazides, a clear relationship exists between the electronic nature of the substituents and the reaction rate. A study using an oxoammonium salt as the oxidant found that electron-donating groups on the aryl ring accelerate the reaction, while electron-withdrawing groups slow it down. This relationship was quantified using a Hammett plot, which yielded a ρ (rho) value of -1.97, indicating a buildup of positive charge in the rate-limiting step, consistent with a hydride transfer mechanism. acs.org
Conversely, studies on the oxidation of monoalkyl-substituted hydrazines by hexachloroiridate(IV) have shown that there is no simple correlation between the reactivity of the neutral hydrazine species and their pKa values. nih.govresearchgate.net However, a linear correlation was found for the more reactive enolate forms of aryl hydrazides. nih.gov This highlights that the specific protolyzed species involved in the reaction plays a crucial role in determining reactivity. The data below illustrates the lack of correlation between pKa and the rate constant (k) for the neutral species of various hydrazines in their reaction with [IrCl₆]²⁻, while also showing the significantly enhanced reactivity of monoalkylated hydrazines compared to the parent hydrazine.
| Hydrazine Derivative | pKa | Rate Constant (k) for Neutral Species (M⁻¹s⁻¹) |
| Hydrazine (H₂NNH₂) | 8.08 | 1.05 x 10² |
| tert-Butylhydrazine (B1221602) | 8.45 | 1.10 x 10⁴ |
| Cyclohexylhydrazine | 8.24 | 1.76 x 10⁴ |
Data sourced from kinetic studies of hydrazine oxidation by hexachloroiridate(IV). researchgate.net
The substitution pattern also dictates the preferred site of enzymatic oxidation. Cytochrome P-450 shows a preference for the N-N bond in 1,2-disubstituted hydrazines, whereas monoamine oxidase can oxidize the N-N bond across all tested classes of hydrazine derivatives. nih.gov Furthermore, the presence of bulky or specific functional groups can lead to different decomposition pathways upon oxidation. For example, the presence of ortho- or para-nitro groups on the benzenesulfonyl moiety of 1,1-dibenzyl-2-arenesulfonhydrazides markedly affects their stability and decomposition products compared to the unsubstituted analog. acs.org
Frustrated Lewis Pair (FLP) Chemistry for Small Molecule Activation and Transformation with Hydrazines
Frustrated Lewis Pair (FLP) chemistry is a paradigm in which a Lewis acid and a Lewis base are sterically prevented from forming a classical dative bond adduct. rsc.orgresearchgate.net This "frustration" creates a highly reactive pair with unquenched acidic and basic sites that can cooperatively activate a variety of small, kinetically inert molecules such as H₂, CO₂, and N₂. rsc.orgacs.orgutexas.edu
The activation typically proceeds via heterolytic cleavage. For instance, an FLP can split a dihydrogen molecule, with the Lewis base abstracting a proton (H⁺) and the Lewis acid accepting a hydride (H⁻). utexas.edu This strategy has been widely applied in metal-free catalysis, particularly for hydrogenation reactions. rsc.org
The involvement of hydrazines in FLP chemistry is an area of growing interest, particularly in the context of dinitrogen (N₂) activation, one of the most challenging goals in chemistry. While N₂ is generally inert, computational studies have shown that its activation by FLPs can be facilitated by an external electric field. acs.org A significant finding from these studies is that the FLP-mediated activation and subsequent transformation of N₂ can lead to the formation of valuable nitrogen compounds, including hydrazine (H₂N-NH₂). acs.org In this context, the hydrazine molecule is not a component of the FLP itself but rather a product of the transformation of a small molecule (N₂) enabled by FLP chemistry. This represents a novel strategy for nitrogen fixation under mild conditions, where the unique reactivity of FLPs is harnessed to construct the N-N bond of hydrazine from atmospheric dinitrogen.
Coordination Chemistry and Metal Complexation of Hydrazine Derivatives
Design Principles for Ligands Derived from (2,2-Dimethylpentan-3-yl)hydrazine (B8747945)
The design of ligands based on (2,2-Dimethylpentan-3-yl)hydrazine is fundamentally governed by the significant steric bulk imparted by the 2,2-dimethylpentan-3-yl group. This bulky alkyl substituent, featuring a tertiary carbon atom adjacent to the hydrazine (B178648) moiety, plays a critical role in dictating the coordination behavior of the ligand.
Key design principles include:
Steric Hindrance: The primary feature of this ligand is its substantial steric profile. The tert-butyl-like group adjacent to the nitrogen atoms can limit the number of ligands that coordinate to a metal center, thereby favoring the formation of complexes with lower coordination numbers. This steric bulk can also be exploited to create specific pockets or channels around the metal center, influencing substrate access in catalytic applications.
Control of Nuclearity: The steric hindrance can prevent the formation of densely packed polymeric structures, potentially favoring the isolation of mononuclear or binuclear complexes. By carefully selecting reaction conditions and metal precursors, it may be possible to direct the assembly towards specific molecular architectures.
Modulation of Reactivity: The electron-donating nature of the alkyl group can influence the electronic properties of the metal center upon coordination. This, combined with the steric environment, can be used to fine-tune the reactivity of the resulting metal complex. For instance, the steric shielding of the metal center could stabilize reactive intermediates.
Derivatization: The hydrazine moiety provides a reactive handle for further functionalization. For example, condensation reactions with aldehydes or ketones can yield hydrazone ligands with additional donor atoms, expanding the coordination possibilities. Patents have described the use of (2,2-dimethylpentan-3-yl)hydrazine in the synthesis of complex diacylhydrazine compounds, highlighting its utility as a building block. google.comgoogle.com
Synthesis and Structural Characterization of Metal Complexes
While specific literature on the synthesis and structural characterization of metal complexes with (2,2-Dimethylpentan-3-yl)hydrazine is not extensively available, general principles of hydrazine coordination chemistry and studies on other sterically hindered hydrazines provide a framework for understanding their potential formation and structure. The synthesis of alkyl-substituted hydrazines can be achieved through various methods, including the alkylation of hydrazine or the reduction of hydrazones. rsc.orgpsu.eduorganic-chemistry.org
Hydrazine and its derivatives are known to act as bridging ligands, connecting two or more metal centers to form binuclear or polymeric structures. However, the significant steric bulk of the (2,2-Dimethylpentan-3-yl) group is expected to disfavor the formation of extended polymeric networks. It is more likely that this ligand would form:
Mononuclear Complexes: Where the steric hindrance prevents bridging between metal centers, mononuclear complexes are the probable outcome. In such cases, the hydrazine could coordinate in a monodentate fashion, or if deprotonated, could adopt other coordination modes.
The coordination of (2,2-Dimethylpentan-3-yl)hydrazine to a metal center can occur in several ways. The specific coordination mode will depend on factors such as the metal ion, the presence of other ligands, and the reaction conditions. Common coordination geometries for transition metal complexes, such as octahedral, are often observed with hydrazine-type ligands. researchgate.net However, the steric demand of the 2,2-dimethylpentan-3-yl group might favor lower coordination numbers, leading to geometries like square planar or tetrahedral.
The dominant influence of the bulky 2,2-dimethylpentan-3-yl group on metal complexation cannot be overstated. This steric hindrance can lead to several important effects:
Kinetic Stabilization: The bulky ligand can protect the metal center from decomposition pathways or unwanted side reactions, leading to more stable complexes.
Enforcement of Unusual Geometries: The steric strain imposed by the ligand may force the metal center to adopt unconventional coordination geometries.
Limitation of Ligand Stoichiometry: The number of (2,2-Dimethylpentan-3-yl)hydrazine ligands that can bind to a single metal center will be limited by steric clashes. For instance, a study on a sterically hindered Fe(II) thiolate dimer showed no reaction with bulky 1,2-dialkylhydrazines like isopropyl or tert-butyl derivatives, underscoring the impact of steric hindrance on reactivity. acs.org
Electronic and Spectroscopic Properties of Metal-Hydrazine Complexes
The electronic and spectroscopic properties of metal complexes containing (2,2-Dimethylpentan-3-yl)hydrazine would be best characterized by a combination of techniques, including:
Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum would provide direct evidence of hydrazine coordination. Shifts in these vibrational frequencies upon complexation can offer insights into the strength of the metal-nitrogen bond. For instance, in studies of copper nanoparticles with hydrazine, N-H stretching and bending peaks were observed between 3150-3350 cm⁻¹ and at 1600 cm⁻¹, respectively. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the organic ligand framework within the complex in solution. Changes in the chemical shifts of the protons and carbons of the 2,2-dimethylpentan-3-yl group upon coordination would confirm the formation of the complex.
UV-Visible Spectroscopy: The electronic transitions within the d-orbitals of the metal center and charge-transfer transitions between the metal and the ligand would give rise to absorption bands in the UV-Visible spectrum. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding.
While specific data for (2,2-Dimethylpentan-3-yl)hydrazine complexes is not available, the table below provides a hypothetical summary of expected spectroscopic data based on general knowledge of similar complexes.
| Spectroscopic Technique | Expected Observations for a Metal-(2,2-Dimethylpentan-3-yl)hydrazine Complex |
| IR Spectroscopy | Shift in N-H stretching and bending frequencies compared to the free ligand. |
| ¹H NMR Spectroscopy | Broadening and shifting of signals for protons near the coordination site. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands characteristic of the metal ion's coordination environment. |
Catalytic Relevance of Metal-Hydrazine Complexes in Small Molecule Transformations
Metal complexes containing hydrazine and its derivatives, particularly hydrazones, have been investigated for their catalytic activity in a variety of organic transformations. researchgate.netjocpr.com While there are no specific reports on the catalytic use of complexes derived from (2,2-Dimethylpentan-3-yl)hydrazine, the unique steric and electronic properties that this ligand would impart to a metal center suggest potential applications in catalysis.
Potential areas of catalytic relevance include:
Oxidation and Reduction Reactions: Hydrazine complexes of transition metals can be active in redox catalysis. For example, iron-hydrazine complexes have been studied for the catalytic reduction of dinitrogen to hydrazine and ammonia (B1221849). nih.gov
Cross-Coupling Reactions: Sterically hindered ligands are often employed in cross-coupling reactions to promote reductive elimination and prevent catalyst deactivation. Metal complexes of (2,2-Dimethylpentan-3-yl)hydrazine could potentially be effective in reactions such as Suzuki or Heck couplings involving challenging substrates. nih.govrsc.org
Polymerization: The defined coordination sphere created by bulky ligands can be advantageous in controlling the stereochemistry of polymerization reactions.
Small Molecule Activation: The combination of a reactive metal center and a sterically demanding ligand environment could facilitate the activation of small molecules like H₂, O₂, or CO₂.
The development of N-hydrazine cyclic(amino)(alkyl)carbene ruthenium complexes for olefin metathesis highlights the potential of incorporating hydrazine moieties into ligand scaffolds for robust catalysis. rsc.org
Hydrazine Reduction Catalysis and Nitrogenase Enzyme Mimicry
The catalytic reduction of hydrazine (N₂H₄) to ammonia (NH₃) is a significant reaction in the context of understanding and mimicking the function of nitrogenase enzymes. rsc.org Nitrogenases are complex metalloenzymes that catalyze the reduction of dinitrogen (N₂) to ammonia, a key process in the global nitrogen cycle. nih.gov Hydrazine is considered a potential intermediate in the enzymatic N₂ reduction pathway, making its conversion to ammonia a critical step to study. rsc.orgnih.gov
Researchers have developed synthetic molecular catalysts that can efficiently reduce hydrazine to ammonia. These efforts aim to create functional mimics of the nitrogenase active site, which typically contains a complex iron-molybdenum cofactor (FeMoco). umich.eduacs.org By studying these model systems, scientists can gain insights into the mechanism of biological nitrogen fixation.
One area of investigation involves using metal complexes to catalyze hydrazine reduction. For instance, air-stable, phosphine-free ruthenium complexes have been shown to be potent catalysts for the reduction of hydrazine hydrate (B1144303) to ammonia under ambient conditions, using a reductant like samarium(II) iodide (SmI₂) and water as a proton source. rsc.org The efficiency of these catalysts is evaluated by their ability to maximize the electron flow from the reductant to the hydrazine, thereby increasing the ammonia yield while minimizing competing reactions like hydrogen evolution. rsc.org
Studies on molybdenum-containing clusters have also demonstrated their effectiveness in catalytically reducing hydrazine. umich.edu The reactivity of these synthetic clusters provides valuable information on the potential roles of different metal sites within the nitrogenase cofactor during substrate reduction. umich.edu
Alterations to the nitrogenase enzyme itself have also provided insights. In one study, a single amino acid substitution in the MoFe protein of nitrogenase allowed it to catalytically reduce hydrazine to ammonia in the absence of its usual partner protein (the Fe protein) and ATP hydrolysis. nih.govumn.edu This finding suggests that structural changes in the enzyme can activate it for the reduction of intermediates like hydrazine, even if it cannot reduce N₂ under these altered conditions. nih.gov
Table 1: Examples of Catalytic Hydrazine Reduction Systems
| Catalyst/System | Reductant/Conditions | Product | Significance |
|---|---|---|---|
| Ruthenium Complex | SmI₂ / H₂O | Ammonia | Demonstrates efficient hydrazine reduction by a phosphine-free, air-stable catalyst. rsc.org |
| MoFe Protein (β-98His mutant) | Eu(II)-DTPA | Ammonia | Shows hydrazine reduction by the MoFe protein without the Fe protein and ATP, mimicking a part of the nitrogenase cycle. nih.govumn.edu |
Investigation of Electron Transfer Mechanisms in Metal-Hydrazine Systems
The oxidation and reduction of hydrazine and its derivatives are fundamentally governed by electron transfer (ET) processes. Understanding the mechanisms of these ET reactions is crucial for designing efficient catalysts and for interpreting the intricate redox chemistry of nitrogenase. The study of electron transfer in metal-hydrazine systems encompasses both inner-sphere and outer-sphere mechanisms, as well as proton-coupled electron transfer (PCET) pathways. nih.gov
PCET reactions, where an electron and a proton are transferred together in a single kinetic step or in separate, sequential steps, are particularly relevant to the chemistry of hydrazine. nih.gov The mechanism can proceed through different pathways, such as electron transfer followed by proton transfer (ET-PT), proton transfer followed by electron transfer (PT-ET), or a concerted transfer (CPET). nih.gov
The kinetics of hydrazine oxidation have been studied using electrochemical methods. For example, the electro-catalytic oxidation of hydrazine on palladium nanoparticle-decorated graphene oxide has been investigated. bohrium.com Such studies reveal that both hydrazine (N₂H₄) and its protonated form (N₂H₅⁺) can be electroactive, with their relative contributions depending on the pH of the solution. bohrium.com The rate-determining step in the oxidation of each species has been proposed to be a one-electron step without the release of a proton, likely forming a short-lived radical cation. bohrium.com
Theoretical models have also been employed to understand the electron transfer between metal complexes and hydrazine. For instance, the oxidation of hydrazine by cobalt(II) phthalocyanine (B1677752) has been studied computationally, suggesting that the reaction proceeds via a through-bond charge transfer pathway. capes.gov.br These theoretical studies can help to elucidate the energy profile of the reaction and identify key intermediates, such as a hydrazine radical, which can be a starting point for understanding the first electron transfer step. capes.gov.br
The efficiency of electron transfer can be influenced by the structure of the metal complex and the surrounding ligands. In bimetallic phosphides used as electrocatalysts, for example, the synergistic effect between the different metals can facilitate improved electron transfer from the metal to the phosphide, enhancing catalytic activity for hydrazine oxidation. oaepublish.com The design of core-shell nanostructures, with a conductive core and a catalytically active shell, is one strategy to promote efficient electron transfer and improve the stability of the catalyst. oaepublish.com
Table 2: Key Concepts in Electron Transfer of Hydrazine Systems
| Concept | Description | Relevance to Hydrazine Chemistry |
|---|---|---|
| Proton-Coupled Electron Transfer (PCET) | Redox reactions involving the transfer of both electrons and protons, which can be stepwise or concerted. nih.gov | Central to the oxidation and reduction of hydrazine, influencing reaction pathways and energetics. nih.gov |
| Butler-Volmer Kinetics | Describes the kinetics of electrochemical reactions, relating the current to the electrode potential. | Used to analyze the electro-catalytic oxidation of hydrazine and its protonated form. bohrium.com |
| Through-Bond vs. Through-Space ET | Mechanisms of electron transfer where the electron travels through the covalent bonds of the molecule or directly through space. | Theoretical studies suggest a through-bond mechanism for the oxidation of hydrazine by certain metal complexes. capes.gov.br |
| Radical Cation Formation | The initial one-electron oxidation of hydrazine can lead to the formation of a hydrazine radical cation. | Believed to be a key intermediate and potential rate-determining step in hydrazine oxidation. bohrium.comcapes.gov.br |
Applications in Advanced Chemical Synthesis and Materials Science
Role as Synthetic Reagents and Chiral Auxiliaries in Organic Transformations
The application of hydrazine (B178648) derivatives in organic synthesis is a well-established field, and (2,2-Dimethylpentan-3-yl)hydrazine (B8747945) HCl is positioned to contribute to this area, particularly in the construction of intricate molecular frameworks and heterocyclic systems.
Building Blocks for Complex Organic Architectures
Hydrazine derivatives are fundamental building blocks in the synthesis of more complex molecules. A notable application of (2,2-Dimethylpentan-3-yl)hydrazine is in the preparation of specialized diacylhydrazine compounds. For instance, (R)-(2,2-dimethylpentan-3-yl)hydrazine has been utilized as a key intermediate in the synthesis of boron-containing diacylhydrazines. In a documented synthetic pathway, the hydrazine is reacted with 3-methoxy-2-methylbenzoyl chloride in the presence of a base to form a complex diacylhydrazine structure. This specific transformation highlights its role as a foundational component in constructing larger, functionalized molecules with potential applications in biotechnology.
Precursors for Diverse Heterocyclic Systems
Hydrazines are renowned for their role as precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. While specific research detailing the use of (2,2-Dimethylpentan-3-yl)hydrazine HCl for a broad range of heterocycles is not extensively documented, the general reactivity of hydrazines suggests its potential in this area.
Hydrazines are commonly employed in cyclocondensation reactions with dicarbonyl compounds or their equivalents to form various five- and six-membered rings. Some of the key heterocyclic systems that can be synthesized from hydrazine derivatives include:
Pyrazoles: These are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole (B372694) synthesis. mdpi.comorganic-chemistry.org
Pyridazines: These are six-membered aromatic heterocycles with two adjacent nitrogen atoms. The synthesis of pyridazines can be achieved through various methods, including the reaction of hydrazines with α,β-unsaturated carbonyl compounds or through [4+2] cycloaddition reactions. nih.govorganic-chemistry.orgthieme-connect.de
Indoles: The Fischer indole (B1671886) synthesis is a well-known method that utilizes a phenylhydrazine (B124118) and an aldehyde or ketone to form an indole ring system. rsc.orgnih.govnih.gov
The bulky (2,2-dimethylpentan-3-yl) group in the target compound could potentially be leveraged to influence the regioselectivity and stereoselectivity of these cyclization reactions, although specific studies are needed to confirm this.
Utility in Aminoallylation and Ring-Closing Metathesis (RCM) Sequences
The field of catalysis has seen the emergence of hydrazine-catalyzed reactions, including ring-closing carbonyl-olefin metathesis (RCCOM). This method is particularly useful for synthesizing cyclic structures, including polycyclic heteroaromatics, under conditions that are tolerant of basic functionalities which can inhibit traditional acid-catalyzed metathesis reactions. rsc.orgacs.orgnih.gov While direct application of this compound in this specific catalytic role has not been reported, its identity as a hydrazine derivative places it within the class of compounds that could potentially be adapted for such transformations.
The general mechanism of hydrazine-catalyzed RCCOM involves the condensation of a 1,2-dialkylhydrazine with an aldehyde to form a hydrazonium ion, which then participates in the metathesis reaction. nih.gov The unique steric hindrance provided by the (2,2-dimethylpentan-3-yl) group could offer interesting selectivities if employed in such a catalytic system.
Applications in Chemical Biology and Bioorthogonal Chemistry (Research Tools)
The reactivity of the hydrazine functional group makes it a valuable tool in chemical biology, particularly for the site-specific modification of biomolecules and the development of inducible systems for gene expression.
Design of Chemical Probes for Biomolecule Labeling and Detection via Hydrazone Conjugation
Hydrazone ligation, the reaction between a hydrazine and an aldehyde or ketone to form a stable hydrazone bond, is a widely used bioorthogonal reaction for labeling and detecting biomolecules. rsc.org This reaction is central to the design of chemical probes for various applications in chemical biology. nih.govacs.orgnih.gov
The general strategy involves incorporating a hydrazine moiety into a probe molecule, which can then be selectively reacted with an aldehyde or ketone on a target biomolecule. This allows for the attachment of fluorescent dyes, affinity tags, or other reporter groups. uci.eduresearchgate.netnih.gov
While there are no specific reports on the use of this compound for this purpose, its hydrazine functionality makes it a candidate for the development of novel chemical probes. The bulky alkyl group could potentially influence the stability and reactivity of the resulting hydrazone, which may be advantageous in certain applications.
Use as Ligands for Inducible Gene Expression Systems in Research Contexts (e.g., Diacylhydrazine (DAH) compounds)
A significant and documented application of a derivative of (2,2-Dimethylpentan-3-yl)hydrazine is in the development of ligands for inducible gene expression systems. Specifically, boron-containing diacylhydrazine compounds synthesized from (R)-(2,2-dimethylpentan-3-yl)hydrazine are used in ecdysone (B1671078) receptor-based inducible gene expression systems. nih.gov These "gene switches" are powerful tools in biomedical research, allowing for the controlled expression of specific genes. innovations-report.com
In these systems, the diacylhydrazine compound acts as a ligand that induces a conformational change in a receptor protein, leading to the activation or repression of gene transcription. The specific structure of the diacylhydrazine, which includes the (2,2-dimethylpentan-3-yl) moiety, is crucial for its activity as a ligand. nih.gov
Precursors for Functional Materials and Nanostructures
Hydrazine and its derivatives are instrumental in the solution-based synthesis of a variety of inorganic nanostructures. The reactivity of the N-N bond and the lone pair of electrons on the nitrogen atoms allow these compounds to function as powerful reducing agents and as ligands that can coordinate to metal centers, guiding the formation of complex material architectures. While research often highlights hydrazine hydrate (B1144303), substituted hydrazines like this compound offer modified reactivity and solubility, providing a pathway to new or improved material synthesis routes.
Hydrazine-based solution processing has emerged as a remarkably simple and effective method for synthesizing metal chalcogenide and sulfide (B99878) materials, which are crucial for various technological applications due to their attractive physical properties. bohrium.com This approach leverages the unique solvent properties of hydrazine, which can dissolve a range of metal chalcogenides directly at ambient temperatures. bohrium.comrsc.org This process breaks down the extended covalent framework of the bulk material, and the resulting building units reorganize into new network structures, with the hydrazine or hydrazinium (B103819) moieties often acting as bridging ligands. bohrium.com
This synthetic strategy allows for precise control over the dimensionality of the final products, which can range from zero-dimensional (0D) clusters to three-dimensional (3D) frameworks, by adjusting reactant ratios and the amount of hydrazine used. bohrium.com The resulting structures can serve as precursors for further chemical transformations. bohrium.com
Hydrazine-based routes have been successfully employed to create a variety of nanostructured materials. For example, hydrothermal methods using hydrazine hydrate have produced:
CdSe and CdTe nanorods researchgate.net
ZnSe nanoflowers researchgate.net
ZnTe nanowires researchgate.net
Sb₂Se₃ ultralong nanowires acs.org
These solution-based methods are often considered advantageous over high-temperature solid-state reactions as they are more energy-efficient and allow for better control over nanoparticle morphology. rsc.org The use of hydrazine as a solvent is particularly beneficial as it is free of carbon and oxygen and its decomposition byproducts are gaseous, leading to the formation of highly pure crystalline layers at relatively low temperatures. researchgate.net The versatility of this approach extends to complex, multinary systems like Cu₂ZnSnS₄ (CZTS) and Cu₂ZnSn(S,Se)₄ (CZTSSe), which are important materials for thin-film solar cells. ibm.comacs.orgresearchgate.netduke.edu
| Material | Synthetic Method | Resulting Nanostructure | Reference |
|---|---|---|---|
| CdSe, CdTe | Hydrothermal | Nanorods | researchgate.net |
| ZnSe | Hydrothermal | Nanoflowers | researchgate.net |
| ZnTe | Hydrothermal | Nanowires | researchgate.net |
| NiSe | Hydrothermal | Nanoparticles | researchgate.net |
| Sb₂Se₃ | Hydrothermal | Ultralong Nanowires | acs.org |
| Cu₂ZnSn(S,Se)₄ (CZTSSe) | Hydrazine-based solution | Thin Film | duke.edu |
The unique electronic properties of hydrazine derivatives make them promising candidates for use in various optoelectronic devices. They can function as components in sensitizing dyes, as charge-transporting materials, or as chemical modifiers to enhance device performance.
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of these cells is highly dependent on the properties of the dye and the interface between the dye and the semiconductor. Hydrazine derivatives, specifically hydrazones, have been synthesized and evaluated as sensitizers for DSSCs. sumdu.edu.ua These molecules can be designed with extensive π-conjugated systems necessary for efficient light absorption. sumdu.edu.ua For instance, various dyes based on hydrazonoyl precursors have been developed for this purpose. sumdu.edu.ua
Furthermore, hydrazine hydrate has been used to modify the photoanode in other types of solar cells. In antimony selenosulfide (Sb₂(S,Se)₃) solar cells, a hydrazine hydrate solution treatment was used to modify the cadmium sulfide (CdS) electron transport layer (ETL). nih.gov This treatment removed oxides and residual chlorides, resulting in a smoother ETL, improved interfacial energy band alignment, and reduced recombination loss, which ultimately led to a significant enhancement in solar cell efficiency to 10.30%. nih.gov While this research uses hydrazine hydrate, it highlights a functional application of the hydrazine moiety in optimizing interfaces within solar cell architectures, a principle that could be extended to substituted hydrazines.
Organic Field-Effect Transistors (OFETs): OFETs are a cornerstone of flexible, low-cost electronics. researchgate.net The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its channel. Hydrazine has been demonstrated to be a highly effective n-type doping agent for transition metal dichalcogenide (TMD) based FETs, such as those using molybdenum disulfide (MoS₂) and molybdenum ditelluride (MoTe₂). usc.edunih.govaip.org
Treatment with a hydrazine solution can dramatically alter the electrical characteristics of the transistor. For MoS₂-based FETs, hydrazine doping led to a significant negative shift in the threshold voltage, a substantial increase in channel current, and a 100-fold increase in the ON/OFF ratio. usc.edunih.govresearchgate.net Similarly, for MoTe₂ FETs, hydrazine treatment provided a precisely controllable method for n-type doping, increasing the electron current on/off ratio to 10⁶ and enabling the fabrication of high-performance p-n junctions with a rectification ratio greater than 10³. aip.org This doping is believed to occur through the physical absorption of electron-donating hydrazine molecules onto the semiconductor surface. aip.org
| TMD Material | Parameter | Before Doping | After Hydrazine Doping | Reference |
|---|---|---|---|---|
| MoS₂ | Threshold Voltage | -20 V | -70 V | usc.edunih.gov |
| Channel Current (at 0V gate bias) | 0.5 µA | 25 µA | usc.edunih.gov | |
| ON/OFF Ratio | (baseline) | Increased by 100x | usc.edunih.gov | |
| MoTe₂ | Electron Concentration | 9.67 × 10¹¹ cm⁻² | 3.46 × 10¹² cm⁻² | aip.org |
| Electron Current ON/OFF Ratio | 10⁴ | 10⁶ | aip.org |
While these studies focus on hydrazine itself, the use of substituted hydrazines like this compound could offer a more tunable approach to modifying semiconductor properties due to the electronic effects and steric bulk of the alkyl substituents.
Future Prospects and Interdisciplinary Research Directions
Development of Novel and Sustainable Synthetic Strategies for Hindered Hydrazines
The synthesis of sterically hindered hydrazines remains a challenging endeavor. Traditional methods often suffer from low yields, harsh reaction conditions, and limited substrate scope. wikipedia.org Future research will undoubtedly focus on developing more efficient, selective, and sustainable synthetic routes.
Recent advancements have pointed toward promising new strategies. For instance, catalytic methods for the direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines have been reported, showcasing wide functional group tolerance and providing rapid access to highly congested diazenes. nih.gov Another innovative approach involves the aza-Lossen rearrangement, which can convert amines into complex hydrazine (B178648) derivatives in two steps under mild conditions, effectively enabling the chemoselective formation of N-N bonds. organic-chemistry.org
Further exploration into transition-metal-catalyzed cross-coupling reactions is a key area of interest. Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of amines has been shown to produce hydrazides, implicating the involvement of electrophilic Ni-stabilized acyl nitrenoids. organic-chemistry.org Similarly, palladium-catalyzed coupling of sterically hindered N-arylsulfonylhydrazones with aryl halides has provided a flexible route to complex molecules. acs.org The development of these catalytic systems is crucial for making hindered hydrazines like (2,2-Dimethylpentan-3-yl)hydrazine (B8747945) HCl more accessible for broader applications.
Future synthetic strategies will likely incorporate principles of green chemistry, such as:
Catalyst-free reactions: Exploring multicomponent reactions (MCRs) that proceed without a catalyst, often in environmentally benign solvents like water or ethanol (B145695). researchgate.net
Microwave-assisted synthesis: This technique has been shown to shorten reaction times and increase yields for reactions like the Pellizzari reaction, which produces 1,2,4-triazoles from hydrazides. wikipedia.org
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for handling energetic intermediates, and facilitate scalability.
| Synthetic Strategy | Key Features | Potential Application for Hindered Hydrazines |
| Catalytic Diazene Synthesis | Direct conversion of α-tertiary amines; wide functional group tolerance. nih.gov | Efficient synthesis from corresponding hindered amines. |
| Aza-Lossen Rearrangement | Two-step, mild conditions; chemoselective N-N bond formation. organic-chemistry.org | Access to a variety of complex and cyclic hydrazine derivatives. |
| Pd-Catalyzed Coupling | Couples hindered hydrazones with aryl halides. acs.org | Synthesis of tetra-substituted olefins and other complex structures. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. wikipedia.org | Accelerating traditionally slow reactions for hydrazine derivatives. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
Understanding the reaction mechanisms of hindered hydrazines is paramount for optimizing their use and designing new applications. Advanced spectroscopic techniques are indispensable tools for probing transient intermediates and elucidating complex reaction pathways in real-time.
High-resolution proton NMR has been effectively used to study the biochemical effects and metabolism of hydrazine in isolated rat hepatocytes, detecting metabolites like acetylhydrazine and cyclized hydrazones. nih.gov For synthetic reactions, NMR titration can confirm reaction mechanisms, such as the formation of an imine bond when a probe reacts with hydrazine. rsc.org
Fourier-transform infrared (FTIR) spectroscopy, particularly when coupled with electrochemistry, provides valuable data on redox properties and protein dynamics in enzymes like hydrazine synthase. researchgate.net This technique can be adapted to study synthetic catalytic cycles involving hindered hydrazines, identifying key vibrational modes of intermediates. For example, in the characterization of new hydrazine derivatives of 3-formylchromone, characteristic IR bands for C=O and CH=N groups were crucial for structural confirmation. nih.gov
Mass spectrometry, especially Liquid Chromatography-Mass Spectrometry (LC-MS), is vital for verifying the formation of products and intermediates in complex mixtures, as demonstrated in the mechanistic study of chemosensors for hydrazine. rsc.org
Future research will likely involve the application of more sophisticated techniques:
Operando Spectroscopy: Combining spectroscopic measurements (e.g., Raman, IR) with a functioning chemical reactor to observe the catalyst and reacting species under actual process conditions.
Femtosecond Transient Absorption Spectroscopy: To detect and characterize highly reactive, short-lived intermediates in photochemical or fast catalytic reactions.
2D NMR Techniques: Advanced NMR methods like HSQC, HMBC, and NOESY will be essential for unambiguously determining the structure and conformation of complex molecules derived from hindered hydrazines.
Computational Design and Rational Optimization of Hydrazine-Based Catalysts and Functional Materials
Computational chemistry has become a powerful partner to experimental work, enabling the in silico design and optimization of catalysts and materials before their synthesis. caltech.edu This approach saves significant time and resources by predicting the properties and performance of hypothetical structures.
Density Functional Theory (DFT) is a cornerstone of computational catalyst design. It has been used to model hydrazine adsorption on Ni-Zn catalyst surfaces for fuel cells, calculating adsorption energies and analyzing density of states to understand catalyst performance. researchgate.net Such studies can explain how catalyst composition affects hydrazine interaction and reactivity. DFT calculations can also be used to predict the stability and selectivity of potential catalysts, guiding experimental efforts toward the most promising candidates. caltech.edu
Computational Fluid Dynamics (CFD) is another crucial tool, used to model and validate reactor performance. Studies on hydrous hydrazine decomposition have used CFD to understand mixing flow phenomena in a reactor, highlighting how reactor configuration and stirrer design can influence reaction performance and scalability. acs.orgacs.org
The rational design process for catalysts based on (2,2-Dimethylpentan-3-yl)hydrazine could involve:
Modeling the Active Site: Using DFT to model the coordination of the hindered hydrazine or its derivatives to a metal center.
Simulating Reaction Pathways: Calculating the energy barriers for desired catalytic transformations versus potential side reactions to predict selectivity.
Screening Ligand Effects: Systematically modifying the structure of the hydrazine ligand in silico to determine how steric and electronic changes impact catalytic activity and stability.
Integrating with CFD: Using the kinetic data from DFT to build reactor models with CFD, optimizing flow rates, temperatures, and catalyst loading for large-scale applications. acs.org
This synergy between computational prediction and experimental validation accelerates the discovery of new, highly efficient systems. caltech.edu
Exploration of New Catalytic Transformations and Selectivity Challenges
The unique steric bulk of (2,2-Dimethylpentan-3-yl)hydrazine and related compounds can be leveraged to address long-standing challenges in catalytic selectivity. The bulky framework can create specific pockets around a catalytic center, influencing substrate approach and favoring certain stereochemical outcomes (stereoselectivity) or reaction at a specific site on a complex molecule (regioselectivity).
Hydrazine and its derivatives are versatile reagents in catalytic transfer hydrogenation, a process used for the selective reduction of various functional groups, including nitro compounds, alkenes, and nitriles. researchgate.netdtic.mil The design of heterogeneous catalysts for these processes is a major area of research, with a focus on catalyst stability and recycling. researchgate.net Hindered hydrazines could serve as precursors for novel organocatalysts or as ligands in metal-catalyzed reductions where selectivity is key. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent organocatalyst for Mitsunobu reactions. researchgate.net
A significant challenge and opportunity lies in deaminative functionalization. Recent work has shown that sterically hindered α-tertiary amines can be converted to diazenes, which are versatile intermediates for forming a variety of C-X bonds (where X = Halogen, H, O, S, Se, C) via carbon-centered radicals. nih.gov Applying this chemistry to hindered hydrazines could unlock new synthetic pathways.
Future research directions include:
Asymmetric Catalysis: Using chiral hindered hydrazines as ligands for transition metals to induce enantioselectivity in reactions like hydrogenations, C-C bond formations, or aminations.
C-H Activation: Designing catalysts where the hindered hydrazine ligand directs a metal to selectively activate a specific C-H bond in a substrate.
Overcoming Over-Reduction: In the reduction of nitro compounds, achieving high selectivity for the hydroxylamine (B1172632) product without further reduction to the amine is a major hurdle. mdpi.com Specially designed hindered hydrazine-based catalysts could provide the necessary steric control to prevent over-hydrogenation.
Integration into Multicomponent Reaction Systems for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green and efficient synthesis. They reduce waste, save energy, and allow for the rapid construction of molecular complexity. Hydrazines are excellent building blocks for MCRs, particularly in the synthesis of nitrogen-containing heterocycles. researchgate.net
For example, a catalyst-free MCR has been developed to produce spiro pyranopyrazole derivatives from the in situ formation of a pyrazolone (B3327878) from hydrazine hydrate (B1144303) and an acetylenic ester, which then reacts with isatin (B1672199) and malononitrile. researchgate.net Pseudo-multicomponent reactions have also been devised where a pyrazole (B372694) intermediate, formed from hydrazine and ethyl acetoacetate, reacts further to create complex bis-pyrazole structures. rsc.org
The introduction of a sterically hindered hydrazine like (2,2-Dimethylpentan-3-yl)hydrazine into MCRs could lead to the synthesis of novel, highly substituted heterocyclic scaffolds that are otherwise difficult to access. The steric hindrance could influence the reaction pathway, potentially favoring the formation of unique isomers or preventing undesired side reactions.
Future avenues for exploration include:
Developing Novel MCRs: Designing new MCRs that specifically leverage the steric and electronic properties of hindered hydrazines to create libraries of complex molecules for drug discovery and materials science.
Stereoselective MCRs: Incorporating chiral hindered hydrazines into MCRs to control the stereochemistry of the final product.
Tandem Catalysis/MCR Systems: Combining a catalytic transformation (e.g., the formation of a hindered hydrazone) with a subsequent MCR in a one-pot process to further enhance synthetic efficiency.
The integration of hindered hydrazines into these sophisticated reaction networks promises to be a fruitful area of research, pushing the boundaries of synthetic chemistry.
Q & A
Q. What are the optimal synthetic pathways for (2,2-Dimethylpentan-3-yl)hydrazine HCl, and how can reaction conditions be optimized to improve yield?
The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazine precursors and carbonyl-containing compounds. For example, hydrazine intermediates can be synthesized via refluxing ethanol or acetic acid with substituted hydrazines, followed by acid-catalyzed rearrangements (e.g., to form pyrazol derivatives) . Key parameters include solvent choice (ethanol or acetic acid), temperature (reflux conditions), and stoichiometric ratios. Yield optimization may require iterative adjustments to reaction time, pH (via HCl addition), and purification methods (e.g., recrystallization). Analytical techniques like NMR and IR are critical for verifying structural integrity .
Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?
Structural elucidation relies on spectroscopic and thermal methods:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazine backbone and substituent integration .
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=O in intermediates) .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition pathways (e.g., HCl evolution during heating) .
- Titration : Quantifies hydrazine content via reaction with excess NaOH and back-titration with standardized HCl .
Q. How can researchers mitigate safety risks associated with handling this compound in laboratory settings?
Safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filter respirators to avoid inhalation or dermal contact .
- Ventilation : Use fume hoods during synthesis to manage HCl fumes and hydrazine vapors.
- Storage : Store in airtight containers away from oxidizers and moisture. Avoid food/drink in workspaces .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic decomposition of this compound, and how do reaction conditions influence hydrogen yield?
Hydrazine derivatives decompose via pathways dependent on catalysts and medium. For example, in aqueous HCl, decomposition may proceed through:
- Thermal cleavage : Endothermic breakdown at >95°C, releasing NH₃ and N₂, with transient CuCl intermediates observed in thermal studies .
- Catalytic activation : Ni- or Pt-based catalysts promote N–N bond cleavage, enhancing H₂ production. Solvent effects (e.g., aqueous vs. organic) and pH (acidic vs. alkaline) significantly alter selectivity .
Methodological recommendations: - Use in situ FTIR or mass spectrometry to track gas evolution.
- Compare catalyst performance under controlled temperatures and solvent systems.
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in novel applications?
Density functional theory (DFT) can model:
- Electron-density distributions : Identify reactive sites (e.g., nucleophilic N atoms) for functionalization .
- Thermochemical properties : Calculate bond dissociation energies (e.g., N–N, C–Cl) to predict decomposition pathways .
- Solvent interactions : Simulate solvation effects using implicit models (e.g., COSMO) to optimize reaction media .
Researchers should validate computational results with experimental kinetics (e.g., Arrhenius plots from TGA) .
Q. What experimental strategies resolve contradictions in reported decomposition mechanisms of hydrazine derivatives?
Discrepancies in decomposition pathways (e.g., metallic vs. oxide byproducts) often arise from:
- Catalyst composition : Compare transition-metal catalysts (e.g., Cu vs. Ni) under identical conditions .
- Atmosphere : Conduct reactions under inert (N₂) vs. oxidative (O₂) environments to assess byproduct formation.
- Analytical rigor : Couple TGA with evolved gas analysis (EGA) to detect intermediate species .
Q. How can hydrazine derivatives like this compound be tailored for corrosion inhibition in acidic environments?
Symmetrical hydrazine derivatives with electron-withdrawing groups (e.g., nitrophenyl) show enhanced inhibition efficiency in 1M HCl. Experimental approaches include:
- Electrochemical testing : Measure polarization resistance and corrosion current density via potentiodynamic scans .
- Surface analysis : Use SEM/EDS to evaluate inhibitor adsorption on steel surfaces .
- Theoretical modeling : Apply molecular dynamics to simulate inhibitor-metal interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
